4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Descripción
Propiedades
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-24(14-4-2-3-5-14)31(26,27)15-8-6-13(7-9-15)20(25)23-21-22-16-10-17-18(29-12-28-17)11-19(16)30-21/h6-11,14H,2-5,12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNPZRLZSIYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dioxolo group:
Formation of the sulfamoyl group: This involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl group.
Coupling of the benzamide core: The final step involves coupling the benzamide core with the previously synthesized intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules like proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
The following table compares 4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide with structurally related compounds from the evidence:
Key Observations :
- Steric Effects : The cyclopentyl(methyl)sulfamoyl group in the target compound offers greater steric bulk than the dimethylsulfamoyl group in , which may influence binding to hydrophobic pockets in biological targets.
- Benzothiazole Modifications: The dioxolane ring fused to the benzothiazole (in the target compound and ) increases rigidity and may improve metabolic stability compared to non-fused benzothiazoles (e.g., ) .
Actividad Biológica
The compound 4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a synthetic derivative with potential therapeutic applications. Its structure incorporates a sulfamoyl group and a benzothiazole moiety, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 459.54 g/mol. The presence of the benzothiazole and sulfamoyl groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives for their activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests that the compound may be effective in treating bacterial infections.
Antitumor Activity
The antitumor potential of the compound was assessed using various cancer cell lines. In vitro studies reported that it inhibited cell proliferation significantly in both 2D and 3D cultures. The IC50 values were found to be lower in 2D assays compared to 3D, indicating a more potent effect in simpler environments .
| Cell Line | IC50 (µM) (2D) | IC50 (µM) (3D) |
|---|---|---|
| HCC827 | 6.26 | 20.46 |
| NCI-H358 | 6.48 | 16.00 |
The findings suggest that the compound could serve as a candidate for further development in cancer therapies.
Enzyme Inhibition
The sulfamoyl group in the compound is associated with various enzyme inhibitory activities. Studies have indicated that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections . Preliminary data indicate that this compound also exhibits moderate to strong inhibition against these enzymes.
Case Studies
In a recent investigation involving several synthesized derivatives of benzothiazole, compounds with similar structural features were tested for their biological activities. Notably, compounds bearing the sulfamoyl moiety showed enhanced efficacy against bacterial strains and exhibited promising antitumor activity across multiple cell lines .
Q & A
Q. What are the critical synthetic steps and reaction parameters for synthesizing 4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide?
Methodological Answer: The synthesis typically involves three key stages:
Core Formation : Construction of the [1,3]dioxolo[4,5-f][1,3]benzothiazole moiety via cyclization of substituted catechol derivatives with sulfur-containing reagents under reflux (e.g., ethanol, 80°C, 12 hours) .
Sulfamoyl Group Introduction : Reaction of the intermediate benzamide with cyclopentyl(methyl)amine and sulfonylating agents (e.g., SOCl₂ or chlorosulfonic acid) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
Coupling : Amide bond formation between the sulfamoylbenzoyl chloride and the benzothiazole amine using a coupling agent like EDC/HOBt in DMF, with rigorous pH control (pH 7–8) .
Critical Parameters :
- Temperature control during sulfamoylation to avoid decomposition.
- Solvent choice (e.g., DMF for coupling, anhydrous conditions for sulfonation).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and functional group integrity (e.g., sulfamoyl protons at δ 2.8–3.2 ppm, dioxole protons as a singlet near δ 6.0 ppm) .
- HPLC : Validates purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; retention time ~8–10 minutes) .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ m/z calculated for C₂₃H₂₄N₃O₅S₂: 510.12; observed: 510.10) .
- X-ray Crystallography : Resolves 3D conformation, highlighting steric effects from the cyclopentyl group and planarity of the benzothiazole core .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., sulfamoylbenzamides often inhibit kinases or proteases) .
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (0.1–100 µM) using fluorogenic substrates.
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.
- Data Interpretation : Normalize activity to baseline and use nonlinear regression for potency analysis .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and purity during synthesis?
Methodological Answer:
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify critical factors .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., sulfamoylation at 5°C with 1.2 eq SOCl₂ increases yield from 65% to 82%) .
- Case Study : A quinazoline derivative synthesis achieved 90% purity by adjusting reaction time (8→6 hours) and solvent (THF→DCM), reducing by-products .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., CDK2), scoring interactions with the sulfamoyl group (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, identifying key hydrogen bonds with Thr102 and Glu81 .
- QSAR Modeling : Correlate substituent electronegativity (e.g., cyclopentyl vs. methyl) with IC₅₀ values to guide derivative design .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Re-test under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfamoyl group) that may alter activity .
- Structural Analogs : Compare with 4-(dimethylsulfamoyl)-N-oxadiazolylbenzamide (IC₅₀: 1.2 µM vs. 3.4 µM) to isolate substituent effects .
Q. What methodologies assess the compound’s stability and degradation pathways?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), monitoring degradation via HPLC .
- Kinetic Analysis : Calculate half-life (t₁/₂) in PBS (pH 7.4) at 37°C; sulfamoyl hydrolysis follows first-order kinetics (k = 0.015 h⁻¹) .
- Degradant Identification : Isolate major degradants (>5%) using prep-HPLC and characterize via NMR/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
